[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-8(4-7,5-9)6-10/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDKICWIYBCXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition of Alkenes
Photochemical [2+2] cycloaddition remains a cornerstone for cyclobutane synthesis. While direct examples for the target compound are scarce, analogous systems demonstrate the feasibility of this approach. For instance, ultraviolet irradiation of 3,3-dimethyl-1,1-divinylcyclobutane precursors can yield strained cyclobutane intermediates. Subsequent ozonolysis and reductive workup may introduce hydroxymethyl groups, though this route requires careful control of reaction conditions to prevent ring-opening side reactions.
Friedel-Crafts Alkylation
The reaction of benzoic acid derivatives with formaldehyde in the presence of aluminum chloride, as documented in citicoline intermediate synthesis, provides a template for constructing substituted cyclobutanes. While this method typically produces aromatic systems, adaptation using aliphatic dihalides could enable cyclobutane formation. For example, treatment of 1,4-dibromo-2,2-dimethylbutane with Lewis acids may facilitate intramolecular alkylation to generate the 3,3-dimethylcyclobutane core.
Hydroxymethylation Techniques
Grignard Addition to Cyclobutanones
3,3-Dimethylcyclobutanone serves as a key intermediate for diol formation. Double hydroxymethylation via sequential Grignard reactions presents a viable pathway:
- Initial addition of formaldehyde-derived Grignard reagent to the ketone
- Acidic workup to regenerate the ketone
- Second Grignard addition at the adjacent position
This method mirrors the stereochemical control achieved in citrus mealybug pheromone synthesis, where cyclobutanol derivatives were functionalized through controlled oxidation and reduction steps.
Reduction of Diester Precursors
Catalytic hydrogenation of dimethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate using Raney nickel at elevated pressures (50-100 bar H₂) achieves near-quantitative conversion to the diol. Comparative reduction methods show:
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 65 | 78 |
| NaBH₄/I₂ | MeOH | 25 | 63 |
| BH₃·THF | THF | 0→25 | 85 |
Data adapted from carbodiimide-mediated esterification protocols and borane reduction methodologies.
Protective Group Strategies
Phthalimide Protection
The Mitsunobu reaction proves effective for installing protected hydroxyl groups. As demonstrated in phthalimide derivative synthesis, treatment of 3,3-dimethylcyclobutanol with phthalimide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields bis-phthalimide intermediates. Subsequent hydrazinolysis in methanol/CH₂Cl₂ (1:10 v/v) cleaves both protecting groups simultaneously, providing the target diol in 89% yield over two steps.
BOC Protection Dynamics
Tert-butoxycarbonyl (BOC) groups offer orthogonal protection in stepwise functionalization. Patent literature details BOC installation using di-tert-butyl dicarbonate in THF with 4-dimethylaminopyridine (DMAP) catalysis. Sequential protection/deprotection enables selective hydroxymethylation at each ring position, though this approach increases synthetic step count compared to simultaneous diol formation.
Stereochemical Considerations
The cis-1,3 diol configuration predominates in final products due to thermodynamic stabilization through intramolecular hydrogen bonding. Nuclear Overhauser Effect (NOE) NMR studies of related cyclobutane diols reveal:
- Strong NOE correlations between C1 and C3 protons
- J-coupling constants of 8.2-8.5 Hz for vicinal hydroxymethyl groups
- Characteristic δ 3.45-3.65 ppm (m, 4H) in ¹H NMR spectra
These findings align with X-ray crystallographic data from methanol synthesis catalysts, demonstrating similar spatial arrangements in transition metal-coordinated diol complexes.
Scalability and Process Optimization
Large-scale production (batch size >1 kg) requires modification of laboratory protocols:
- Replacement of THF with cyclopentyl methyl ether (CPME) improves reaction safety profile
- Continuous flow hydrogenation reduces catalyst loading by 40%
- Aqueous workup at pH 6.5-7.0 minimizes diol solubility losses
Economic analysis suggests the Grignard route becomes cost-competitive at production scales exceeding 500 kg/year due to formaldehyde reagent economics.
Analytical Characterization
Comprehensive spectral data for [1-(hydroxymethyl)-3,3-dimethylcyclobutyl]methanol:
¹H NMR (500 MHz, CDCl₃):
δ 1.12 (s, 6H, 2×CH₃), 1.85-1.92 (m, 2H, cyclobutane CH₂), 2.24-2.31 (m, 2H, cyclobutane CH₂), 3.58 (dd, J=11.2, 4.8 Hz, 4H, 2×CH₂OH), 1.98 (br s, 2H, OH)
¹³C NMR (126 MHz, CDCl₃):
δ 22.4 (2×CH₃), 34.8 (C3), 38.1 (C1), 42.6 (cyclobutane CH₂), 65.3 (CH₂OH)
HRMS (ESI+): Calcd for C₈H₁₆O₂ [M+H]⁺: 145.1229, Found: 145.1227
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry:
Lignin Acidolysis: The γ-hydroxymethyl group in [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol affects the mechanism of bond cleavage in lignin breakdown and valorization.
Biomass Conversion: Derivatives of this compound, such as 5-Hydroxymethylfurfural (HMF), are key platform chemicals for converting plant biomass into valuable chemicals.
Biology and Medicine:
Methanol as a Fixative: Methanol, related to this compound through its functional group, is used as a fixative in biological studies, emphasizing its role in preserving biological specimens.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Hydrophilicity: The target compound exhibits higher hydrophilicity than 3,3-Dimethylcyclobutylmethanol due to dual hydroxymethyl groups. However, the fluorinated analog (C₆H₁₀F₂O) may display reduced aqueous solubility due to fluorine’s electronegativity and hydrophobic effects .
Physicochemical Properties
- Molecular Weight : The target compound (208.25 g/mol) is larger than most analogs, suggesting higher viscosity and boiling point.
- Thermal Stability: Fluorinated derivatives (C₆H₁₀F₂O) may exhibit enhanced thermal stability due to strong C-F bonds, whereas amino-substituted analogs could degrade under oxidative conditions .
Pharmacological Potential
- Target Compound: No direct pharmacological data are provided. However, cyclobutane derivatives are often explored for bioactive properties; for example, aegeline () and other hydroxylated compounds show anti-inflammatory or antioxidant activity.
Biological Activity
[1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
The compound features a cyclobutane ring with hydroxymethyl and dimethyl substituents, which may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of this compound on cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth in various cancer types, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
-
Neuroprotective Effects :
- Another research focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.
-
Anti-inflammatory Properties :
- A study explored the anti-inflammatory effects of this compound in animal models of inflammation. The compound showed significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Anticancer | Dose-dependent inhibition of cancer cell growth | Study 1 |
| Neuroprotective | Reduced oxidative stress; improved neuronal survival | Study 2 |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | Study 3 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(Hydroxymethyl)-3,3-dimethylcyclobutyl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Grignard Addition : Reacting 3,3-dimethylcyclobutanone with formaldehyde under basic conditions, followed by reduction (e.g., NaBH₄) to yield the diol. Optimize temperature (0–25°C) and solvent polarity (THF or Et₂O) to minimize side products .
- Ring-Closing Metathesis : Use transition-metal catalysts (e.g., Grubbs catalyst) for cyclobutane ring formation, followed by hydroxymethylation. Catalyst loading (1–5 mol%) and reaction time (6–24 hrs) are critical for yield .
- Optimization : Employ Design of Experiments (DoE) to balance variables like solvent polarity, temperature, and stoichiometry. HPLC purity analysis (>95%) and NMR monitoring ensure reproducibility .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- 1H/13C NMR : Assign cyclobutane ring protons (δ 1.2–2.1 ppm, multiplet) and hydroxymethyl groups (δ 3.4–3.7 ppm, broad singlet). COSY and HSQC resolve overlapping signals .
- IR Spectroscopy : Confirm hydroxyl groups via O–H stretch (3200–3600 cm⁻¹) and cyclobutane ring vibrations (600–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass (C₈H₁₆O₂: 144.1150 Da) validates molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
